molecular formula C7H7BrS B3099062 2-Bromo-6-methylbenzenethiol CAS No. 1349708-74-2

2-Bromo-6-methylbenzenethiol

Cat. No.: B3099062
CAS No.: 1349708-74-2
M. Wt: 203.1 g/mol
InChI Key: NDMGTPAJFVXXFH-UHFFFAOYSA-N
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Description

2-Bromo-6-methylbenzenethiol is an organic compound with the molecular formula C7H7BrS. It is a derivative of benzenethiol, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the sixth position.

Mechanism of Action

Target of Action

It’s known that benzylic halides, which are structurally similar to 2-bromo-6-methylbenzenethiol, typically react via an sn1 or sn2 pathway . The reaction pathway depends on the degree of substitution at the benzylic position .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the molecular structure. For instance, in a free radical reaction, a bromine atom can be lost, leaving behind a radical that can interact with other molecules . This interaction can lead to the formation of new compounds, such as succinimide .

Biochemical Pathways

It’s known that reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence various biochemical pathways, leading to downstream effects.

Pharmacokinetics

The compound’s predicted boiling point is 2469±280 °C, and its predicted density is 1509±006 g/cm3 . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the subsequent changes in biochemical pathways. For instance, the formation of new compounds like succinimide can have various effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the rate of reaction can be affected by factors such as temperature and the presence of other molecules . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylbenzenethiol typically involves the bromination of 6-methylbenzenethiol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methylbenzenethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-6-methylbenzenethiol has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-4-methylbenzenethiol
  • 2-Bromo-6-ethylbenzenethiol
  • 2-Chloro-6-methylbenzenethiol

Comparison: 2-Bromo-6-methylbenzenethiol is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This positioning influences its chemical reactivity and physical properties.

Properties

IUPAC Name

2-bromo-6-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMGTPAJFVXXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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